An In-depth Technical Guide to the Chemical Properties of Methyl (isobutyl)carbamate
An In-depth Technical Guide to the Chemical Properties of Methyl (isobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (isobutyl)carbamate, systematically known as 2-methylpropyl N-methylcarbamate, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are characterized by the -OC(O)N- functional group. While the broader class of carbamates has been extensively studied and utilized in various applications, including as pesticides and pharmaceuticals, specific data for methyl (isobutyl)carbamate is not widely available in public scientific literature. This guide provides a comprehensive overview of the known and predicted chemical properties of methyl (isobutyl)carbamate, alongside established experimental protocols for the synthesis and analysis of related carbamate compounds. Due to the limited specific data, this document leverages information on structurally similar carbamates to infer potential properties and methodologies.
Chemical and Physical Properties
Quantitative data for methyl (isobutyl)carbamate is sparse. The following table summarizes the available and predicted information for this compound, alongside data for the related but distinct compound, 2-methylpropyl carbamate, for comparative purposes. It is crucial to note that properties for 2-methylpropyl carbamate should not be directly attributed to methyl (isobutyl)carbamate.
| Property | Methyl (isobutyl)carbamate (2-methylpropyl N-methylcarbamate) | 2-methylpropyl carbamate |
| Molecular Formula | C₆H₁₃NO₂[1] | C₅H₁₁NO₂ |
| Molecular Weight | 131.17 g/mol [1] | 117.15 g/mol [2] |
| CAS Number | 56875-02-6 | 543-28-2 |
| IUPAC Name | 2-methylpropyl N-methylcarbamate | 2-methylpropyl carbamate |
| Melting Point | Data not available | 67 °C[2] |
| Boiling Point | Data not available | 207 °C[2] |
| Solubility | Data not available | Data not available |
| Density | Data not available | Data not available |
| Appearance | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of methyl (isobutyl)carbamate are not readily found in the literature. However, general methodologies for the synthesis and analysis of N-methylcarbamates are well-established and can be adapted for this specific compound.
Synthesis of N-methylcarbamates
A common method for the synthesis of N-methylcarbamates involves the reaction of an alcohol with an isocyanate. For the synthesis of methyl (isobutyl)carbamate, this would involve the reaction of isobutanol (2-methylpropan-1-ol) with methyl isocyanate.
Reaction:
(CH₃)₂CHCH₂OH + CH₃NCO → (CH₃)₂CHCH₂OC(O)NHCH₃
General Procedure:
-
Reaction Setup: A solution of isobutanol in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: Methyl isocyanate is added dropwise to the alcohol solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Logical Workflow for Carbamate Synthesis
Caption: General workflow for the synthesis of methyl (isobutyl)carbamate.
Analysis of N-methylcarbamates
The analysis of N-methylcarbamates, particularly in environmental and food samples, is often performed using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, as outlined in EPA Method 531.1 and 531.2.[3][4]
General HPLC Protocol:
-
Sample Preparation: The sample containing the carbamate is extracted with a suitable solvent (e.g., acetonitrile or methanol). The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water and an organic modifier like acetonitrile or methanol.
-
Post-Column Derivatization: After separation on the column, the eluent is mixed with a reagent to hydrolyze the N-methylcarbamate to methylamine. This is followed by reaction with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector, providing high sensitivity and selectivity.
-
Quantification: The concentration of the carbamate in the sample is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.
Experimental Workflow for HPLC Analysis of N-methylcarbamates
Caption: General workflow for the HPLC analysis of N-methylcarbamates.
Spectroscopic Data
-
¹H NMR: Expected signals would include a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the methine proton, a doublet for the methylene group adjacent to the oxygen, a singlet for the N-methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals corresponding to the different carbon atoms in the isobutyl group, the N-methyl group, and the carbonyl carbon of the carbamate would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the carbonyl (C=O) stretch of the carbamate (around 1680-1730 cm⁻¹), and C-O stretches (around 1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 131. Fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the carbamate linkage.
Signaling Pathways and Biological Interactions
There is no readily available information in the scientific literature regarding the specific signaling pathways or biological interactions of methyl (isobutyl)carbamate. The broader class of N-methylcarbamates is known to act as cholinesterase inhibitors, which is the basis for their use as insecticides.[5] This mode of action involves the carbamoylation of the serine hydroxyl group in the active site of the acetylcholinesterase enzyme, leading to its inactivation. However, without specific studies on methyl (isobutyl)carbamate, its biological activity remains uncharacterized.
Conclusion
This technical guide provides an overview of the known and predicted chemical properties of methyl (isobutyl)carbamate. While specific experimental data for this compound is limited, established methodologies for the synthesis and analysis of related N-methylcarbamates offer a solid foundation for researchers. The provided general protocols and expected spectroscopic features can guide future experimental work on this compound. Further research is needed to fully characterize the physical, chemical, and biological properties of methyl (isobutyl)carbamate.
